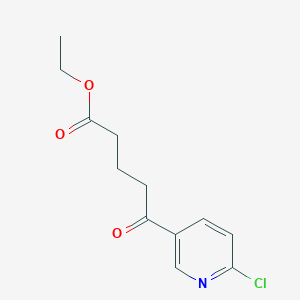

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Synthesis Processes and Chemical Structures

Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate has been involved in various synthesis processes and studied for its chemical structure. For instance, it's a by-product in the synthesis of other compounds, such as ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, where its structure forms intermolecular hydrogen-bonding associations, as seen in the work of Hu et al. (2011) (Hu, Yang, Luo, & Li, 2011). Additionally, compounds related to Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate have been synthesized and analyzed for their crystalline structure (Yang, 2009).

2. Potential Anticancer Agents

Compounds structurally related to Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate have been explored as potential anticancer agents. For example, Temple et al. (1983) synthesized derivatives that showed effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

3. Insecticidal Activity

The insecticidal activity of compounds related to Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate has been a subject of study. Shi et al. (2008) synthesized a compound with good insecticidal activity and performed density functional (DFT) calculations to understand its structure and vibrational wave numbers (Shi, Zhu, & Song, 2008).

4. Application in Dye Synthesis

Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate related compounds have been used in the synthesis of dyes. Abolude et al. (2021) synthesized disperse dyes by the coupling reaction of related compounds, studying their application properties on polyester and nylon fabrics (Abolude, Bello, Nkeonye, & Giwa, 2021).

5. Role in Pharmaceutical Synthesis

Compounds related to Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate have been used in the synthesis of pharmaceutical agents. Andersen et al. (2013) developed a synthesis process for a selective and reversible antagonist of the P2Y12 receptor, involving related compounds (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is a chemical compound that is structurally similar to Nitenpyram . Nitenpyram is an insect neurotoxin that belongs to the class of neonicotinoids . It primarily targets the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses, and its disruption leads to paralysis and death in insects .

Mode of Action

The compound interacts with its target, the nAChR, by binding irreversibly, causing a stop of the flow of ions in the postsynaptic membrane of neurons . This blockage disrupts neural signaling, leading to paralysis and eventual death of the insect . It’s important to note that this compound is highly selective towards the variation of the nAChR which insects possess .

Biochemical Pathways

The disruption of these pathways, which are crucial for nerve impulse transmission, leads to the paralysis and death of the insect .

Pharmacokinetics

It has been found that similar compounds have high gi absorption and are bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

The primary result of the action of Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is the paralysis and death of insects. This is achieved through the disruption of neural signaling in the insect’s central nervous system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate. For instance, similar compounds like Nitenpyram have a low degradation rate when used for agricultural purposes, which allows for long-lasting protection of the crops against plant-sucking insects . .

properties

IUPAC Name |

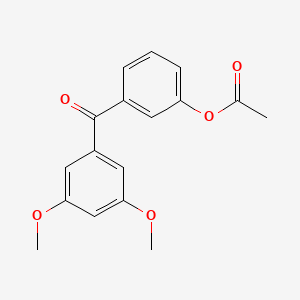

ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-2-17-12(16)5-3-4-10(15)9-6-7-11(13)14-8-9/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVFGNNFUNLNGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641800 |

Source

|

| Record name | Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890100-65-9 |

Source

|

| Record name | Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.